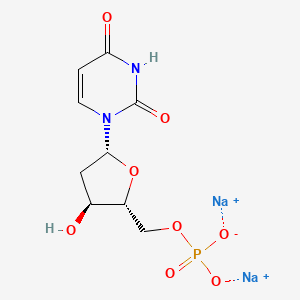
2'-Deoxyuridine 5'-monophosphate (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyuridine 5’-monophosphate (disodium): is a nucleotide analog that plays a crucial role in the biosynthesis of deoxythymidine monophosphate. It is a substrate for the enzyme thymidylate synthase, which converts it into deoxythymidine monophosphate, an essential precursor for DNA synthesis. This compound is often used in biochemical and molecular biology research due to its involvement in DNA replication and repair processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine 5’-monophosphate (disodium) typically involves the iodination of 2’-deoxyuridine followed by a palladium-catalyzed hydrogenation reaction. The detailed steps are as follows :
Iodination: 2’-Deoxyuridine is iodinated using iodine and a suitable oxidizing agent.
Hydrogenation: The iodinated product is then subjected to hydrogenation in the presence of a palladium catalyst and triethylamine in ethanol. The reaction is carried out under a hydrogen atmosphere at room temperature.
Phosphorylation: The resulting product is treated with phosphoric acid to yield 2’-Deoxyuridine 5’-monophosphate (disodium).
Industrial Production Methods: Industrial production methods for 2’-Deoxyuridine 5’-monophosphate (disodium) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination, hydrogenation, and phosphorylation steps, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 2’-Deoxyuridine 5’-monophosphate (disodium) primarily undergoes methylation reactions catalyzed by thymidylate synthase. This enzyme-mediated reaction converts it into deoxythymidine monophosphate .
Common Reagents and Conditions:
Methylation: Thymidylate synthase, methylenetetrahydrofolate as a methyl donor.
Major Products:
Deoxythymidine monophosphate: The primary product formed from the methylation of 2’-Deoxyuridine 5’-monophosphate (disodium).
科学的研究の応用
Biology: It is utilized in assays to measure the activity of thymidylate synthase and other enzymes involved in nucleotide metabolism .
Medicine: The compound is studied for its role in DNA synthesis and repair, making it relevant in cancer research and the development of chemotherapeutic agents .
Industry: In the pharmaceutical industry, 2’-Deoxyuridine 5’-monophosphate (disodium) is used in the production of diagnostic reagents and as a standard in quality control processes .
作用機序
2’-Deoxyuridine 5’-monophosphate (disodium) exerts its effects by serving as a substrate for thymidylate synthase. This enzyme catalyzes the reductive methylation of the compound to form deoxythymidine monophosphate, a nucleotide required for DNA synthesis . The inhibition of this conversion by methotrexate is a key mechanism in controlling bacterial and eukaryotic cell growth .
類似化合物との比較
2’-Deoxycytidine 5’-monophosphate (disodium): Another nucleotide analog used in DNA synthesis.
Uridine 5’-monophosphate (disodium): A precursor in the synthesis of RNA.
Thymidine 5’-monophosphate (disodium): Directly involved in DNA synthesis.
Uniqueness: 2’-Deoxyuridine 5’-monophosphate (disodium) is unique due to its specific role as a substrate for thymidylate synthase and its involvement in the de novo synthesis of deoxythymidine monophosphate. This makes it a critical compound in the study of DNA replication and repair mechanisms .
特性
分子式 |
C9H11N2Na2O8P |
|---|---|
分子量 |
352.15 g/mol |
IUPAC名 |
disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
InChIキー |
FXVXMLXAXVVONE-CDNBRZBRSA-L |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


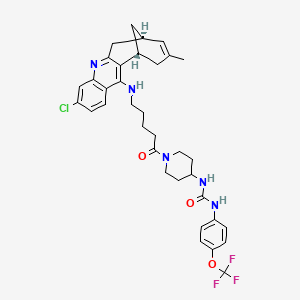
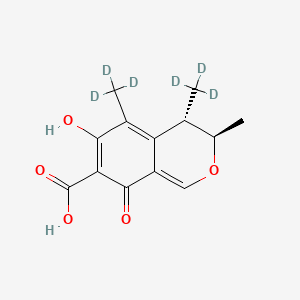
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
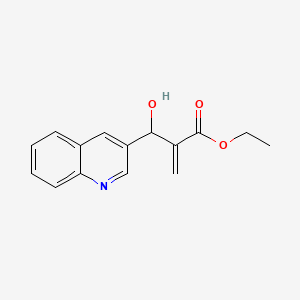
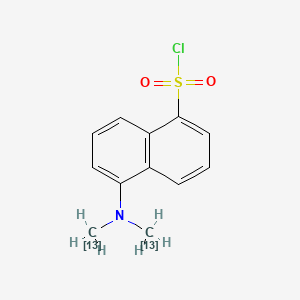
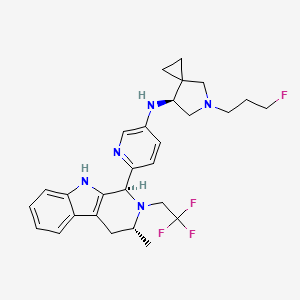
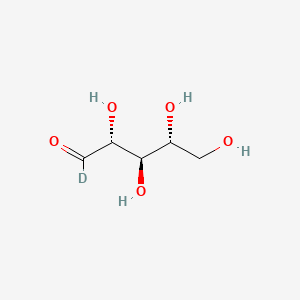
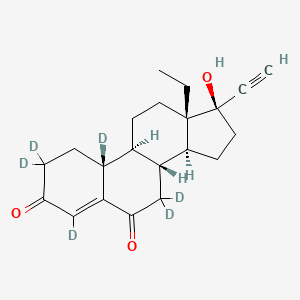
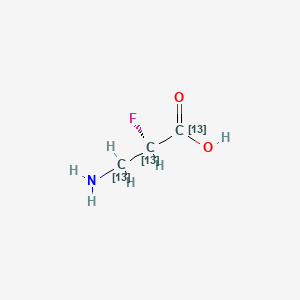
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
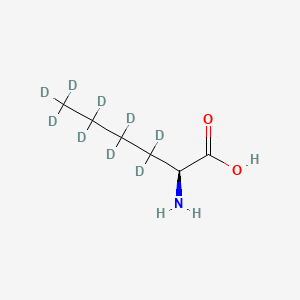
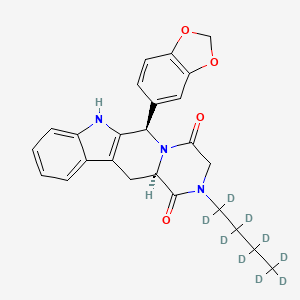
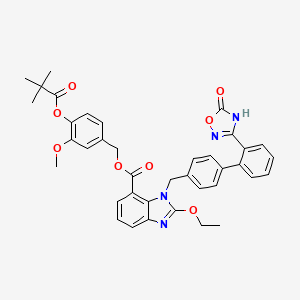
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
